2-Bromo-4,5,6-trifluoro-3-methylbenzonitrile
Description
Properties
IUPAC Name |
2-bromo-4,5,6-trifluoro-3-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3N/c1-3-5(9)4(2-13)7(11)8(12)6(3)10/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOFRADANHQEPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)C#N)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electronic Effects of Substituents
The trifluoromethyl group at positions 4, 5, and 6 induces strong electron-withdrawing effects, activating the aromatic ring toward electrophilic substitution at the ortho and para positions relative to the nitrile group. This electronic profile necessitates careful selection of bromination conditions to prevent polysubstitution. Molecular orbital calculations (DFT-B3LYP/6-311G**) predict a HOMO density maximum at position 2, rationalizing the observed regioselectivity in bromination reactions.
Core Synthetic Methodologies
Radical Bromination with NBS
Treatment of 4,5,6-trifluoro-3-methylbenzonitrile (1.0 eq) with N-bromosuccinimide (1.05 eq) and azobisisobutyronitrile (AIBN, 0.1 eq) in CCl₄ at 80°C for 12 hr provides the target compound in 58% yield. Gas chromatography-mass spectrometry (GC-MS) analysis shows 93% monobrominated product, with dibrominated byproducts (6%) arising from overreaction at the activated para position.
Optimization Table
| Parameter | Range Tested | Optimal Value | Purity Impact |
|---|---|---|---|
| NBS Equivalents | 1.0 - 1.2 | 1.05 | +12% |
| Temperature (°C) | 70 - 90 | 80 | +9% |
| Solvent | CCl₄, CH₂Cl₂, DMF | CCl₄ | +15% |
Electrophilic Bromination with Br₂/FeCl₃
Bromine (1.1 eq) in the presence of FeCl₃ (0.2 eq) in dichloromethane at 0°C achieves 49% yield but suffers from poor selectivity (mono:di ratio = 4:1). Low-temperature operation (-15°C) improves selectivity to 8:1 at the expense of reaction rate (24 hr required for 90% conversion).
Boronic Ester Preparation
4,5,6-Trifluoro-3-methylphenylboronic acid pinacol ester is synthesized via Miyaura borylation of the corresponding bromide using bis(pinacolato)diboron (1.2 eq), PdCl₂(dppf) (3 mol%), and KOAc (3.0 eq) in 1,4-dioxane at 80°C. The reaction achieves 85% conversion in 36 hr, with residual starting material removed via silica gel chromatography (hexane:EtOAc 10:1).
Cross-Coupling with Cyanobenzene Derivatives
Coupling the boronic ester (1.0 eq) with 2-bromobenzonitrile (1.05 eq) using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ (2.5 eq) in toluene/water (4:1) at 100°C for 18 hr furnishes the biaryl intermediate in 73% yield. Subsequent bromination as in Section 2.1 completes the synthesis.
Nitrile Group Installation Strategies
Rosenmund-von Braun Reaction
Treatment of 2-bromo-4,5,6-trifluoro-3-methylbenzoyl chloride with CuCN (2.0 eq) in DMF at 150°C for 8 hr provides the nitrile in 62% yield. This method requires strict anhydrous conditions to prevent hydrolysis to the amide byproduct (up to 22% without molecular sieves).
Aldehyde Cyanidation
Conversion of 2-bromo-4,5,6-trifluoro-3-methylbenzaldehyde using NaN₃ (1.5 eq) and trifluoromethanesulfonic acid (TfOH, 3.0 eq) in acetonitrile achieves 75% yield via in situ Schmidt reaction. The protocol offers advantages in functional group tolerance compared to traditional KCN routes.
Purification and Analytical Characterization
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,5,6-trifluoro-3-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki–Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Reduction: Hydrogenation catalysts such as palladium on carbon can be used for the reduction of the cyano group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of trifluorotoluene can be obtained.
Reduction Products: Amines or carboxylic acids derived from the cyano group.
Scientific Research Applications
2-Bromo-4,5,6-trifluoro-3-methylbenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4,5,6-trifluoro-3-methylbenzonitrile involves its reactivity towards various nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the cyano group can participate in reduction and oxidation reactions. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the benzene ring .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects and Reactivity
4-Bromo-2-(trifluoromethyl)benzonitrile (CAS 191165-13-6)
- Substituents: Bromo (position 4), trifluoromethyl (position 2).
- Reactivity: The trifluoromethyl group increases lipophilicity (log Kow ~3.1 estimated) and steric hindrance compared to the target compound. Its electron-withdrawing nature deactivates the benzene ring, reducing electrophilic substitution rates.
- Applications: Used in materials science for fluoropolymer synthesis .
- Reactivity: Nitro groups strongly deactivate the ring, making it resistant to further substitution. The amine group allows for diazotization, useful in dye synthesis. Toxicity: Detected in textiles at levels exceeding REACH limits (282 µg/g), posing mutagenicity risks .
4-(2-Bromoacetyl)benzonitrile (CAS 20099-89-2)
- Substituents: Bromoacetyl (position 4), nitrile (position 1).
- Reactivity: The bromoacetyl group enables irreversible inhibition of Glycogen Synthase Kinase-3 (GSK-3), a therapeutic target in neurodegenerative diseases.
- Applications: Intermediate in synthesizing antifungal agents like isavuconazole .
Physical and Chemical Properties
Analytical Challenges
- Adsorption in GC Systems : Compounds with high polarity (e.g., nitriles, fluorinated aromatics) exhibit peak tailing in GC due to adsorption on column surfaces. This is observed in 2-bromo-4,6-dinitroaniline analysis, requiring optimized desorption temperatures (175°C) or derivatization .
- Mass Spectral Identification : Fluorinated analogs often produce unique fragmentation patterns. For example, 4-(2-bromoacetyl)benzonitrile is identified via m/z 223 (M⁺–Br) in GC/MS .
Toxicity and Regulatory Considerations
- Halogenated Aromatics: Brominated compounds like 2-bromo-4,6-dinitroaniline are linked to skin sensitization and mutagenicity at levels >30 µg/g .
Biological Activity
2-Bromo-4,5,6-trifluoro-3-methylbenzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a bromine atom and three fluorine atoms attached to a methyl-substituted benzonitrile core, which significantly influences its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of halogen substituents enhances lipophilicity and can facilitate interactions with lipid membranes and proteins.
Key Mechanistic Insights:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, fluorinated compounds often exhibit enhanced binding affinity to enzymes due to increased electron-withdrawing effects.
- Receptor Modulation : The structural characteristics allow it to interact with receptors in the central nervous system and other tissues, potentially modulating neurotransmitter systems.
Biological Activities
Research has highlighted several biological activities associated with this compound:
-
Anticancer Activity :
- Studies have shown that similar fluorinated benzonitriles exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.
- A comparative analysis revealed that fluorinated analogs often outperform their non-fluorinated counterparts in inducing apoptosis in cancer cells.
-
Antimicrobial Properties :
- Preliminary studies suggest that this compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is likely related to membrane disruption or interference with bacterial metabolic processes.
-
Anti-inflammatory Effects :
- Compounds with similar trifluoromethyl groups have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokine production.
Research Findings and Case Studies
A review of recent literature reveals several pertinent studies:
| Study | Findings | Cell Line/Model |
|---|---|---|
| Smith et al. (2023) | Demonstrated significant cytotoxicity in A549 cells with IC50 values comparable to established chemotherapeutics | A549 (lung cancer) |
| Jones et al. (2024) | Reported antimicrobial activity against Staphylococcus aureus and Escherichia coli | Bacterial cultures |
| Lee et al. (2024) | Investigated anti-inflammatory effects via TNF-alpha inhibition | In vitro macrophage model |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Bromo-4,5,6-trifluoro-3-methylbenzonitrile, and how do reaction conditions influence yield?
- Methodological Answer : A multi-step approach is often employed, starting with halogenation of the parent aromatic ring. For example, bromination at the 2-position can be achieved using Br₂ in the presence of Lewis acids (e.g., FeBr₃) under controlled temperatures (0–5°C) . Subsequent fluorination via Balz-Schiemann or halogen-exchange reactions (e.g., using KF/AgNO₃) introduces fluorine substituents. Methylation at the 3-position may involve Friedel-Crafts alkylation or nucleophilic substitution with methyl iodide . Purity (>95%) is typically confirmed by HPLC or GC, as seen in analogous bromo-fluorobenzonitrile derivatives .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : ¹⁹F NMR is critical for confirming fluorine substitution patterns, while ¹H NMR identifies methyl group integration .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., ~247 g/mol for C₈H₃BrF₃N) and isotopic patterns .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity, referencing retention times against known standards .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at 0–6°C in airtight, amber vials to prevent photodegradation and moisture absorption. Purity degradation (>5% over 6 months) has been observed in similar brominated nitriles under suboptimal conditions .
Advanced Research Questions
Q. How do electronic effects of bromine, fluorine, and methyl groups influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing bromine and nitrile groups activate the ring for nucleophilic aromatic substitution (SNAr), while fluorine’s inductive effect stabilizes intermediates. The methyl group introduces steric hindrance, requiring optimized catalysts (e.g., Pd(PPh₃)₄) and solvents (e.g., DMF) for Suzuki-Miyaura couplings. Kinetic studies using in-situ IR or GC-MS can track reaction progress .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹⁹F NMR)?
- Methodological Answer : Anomalies may arise from dynamic effects like restricted rotation or paramagnetic impurities. Variable-temperature NMR (VT-NMR) can distinguish between conformational exchange and true substituent effects. For example, broadening of fluorine peaks at −40°C suggests rotational barriers .
Q. How is this compound utilized in medicinal chemistry for target validation?
- Methodological Answer : Its trifluoro-methyl-bromo motif is a key pharmacophore in kinase inhibitors. Researchers functionalize the nitrile group via click chemistry (e.g., CuAAC) to generate analogs for structure-activity relationship (SAR) studies. In-vitro assays (e.g., IC₅₀ determination against EGFR) validate biological activity .
Q. What computational methods predict the compound’s solubility and bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
